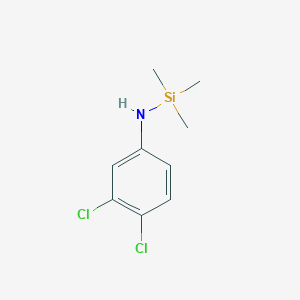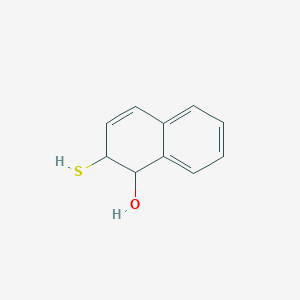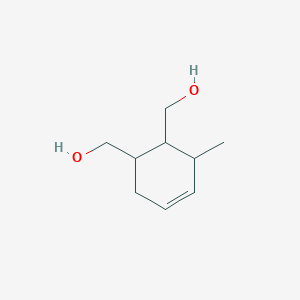![molecular formula C14H11N3S B14346749 4-[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]aniline CAS No. 93052-35-8](/img/structure/B14346749.png)
4-[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]aniline is a heterocyclic compound that contains both pyridine and thiazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development . The presence of both nitrogen and sulfur atoms in the thiazole ring contributes to its unique chemical properties and reactivity .
準備方法
One common method is the cyclization of a 2-aminothiazole derivative with a pyridine carboxaldehyde under acidic conditions . Industrial production methods may involve multi-step synthesis processes that are optimized for yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
化学反応の分析
4-[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
科学的研究の応用
4-[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]aniline has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]aniline involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby blocking signal transduction pathways that are essential for the survival and proliferation of cancer cells .
類似化合物との比較
4-[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]aniline can be compared with other similar compounds that contain pyridine and thiazole rings. Some of these compounds include:
Sulfathiazole: An antimicrobial drug that contains a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Tiazofurin: An anticancer drug that includes a thiazole ring.
What sets this compound apart is its unique combination of pyridine and thiazole rings, which confer distinct chemical properties and biological activities .
特性
CAS番号 |
93052-35-8 |
|---|---|
分子式 |
C14H11N3S |
分子量 |
253.32 g/mol |
IUPAC名 |
4-(2-pyridin-2-yl-1,3-thiazol-4-yl)aniline |
InChI |
InChI=1S/C14H11N3S/c15-11-6-4-10(5-7-11)13-9-18-14(17-13)12-3-1-2-8-16-12/h1-9H,15H2 |
InChIキー |
QDXMFYNPOLLJAE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=NC(=CS2)C3=CC=C(C=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-(Phenylsulfanyl)bicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14346698.png)







![4,4,5,5,6,6,7,7-Octamethylspiro[2.4]heptane](/img/structure/B14346755.png)

